molecular formula C11H14O5 B2643363 Methyl 2,4,5-trimethoxybenzoate CAS No. 20029-76-9

Methyl 2,4,5-trimethoxybenzoate

Cat. No. B2643363
CAS RN: 20029-76-9
M. Wt: 226.228
InChI Key: JPQYUDLPVJWPLD-UHFFFAOYSA-N
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Description

Methyl 2,4,5-trimethoxybenzoate is a chemical compound with the molecular formula C11H14O5 . It is closely related to gallic acid and methyl gallates, which are naturally occurring secondary metabolites found in plants .


Synthesis Analysis

Methyl 2,4,5-trimethoxybenzoate can be synthesized through various methods. For instance, one method involves the nucleophilic substitution reaction of 6,7,8-trimethoxy-4-chloroquinazoline and aryl amine . Another method involves the alkylation of the appropriate secondary amines with 4-chlorobutyl 3,4,5-trimethoxybenzoate .


Molecular Structure Analysis

The molecular structure of Methyl 2,4,5-trimethoxybenzoate has been determined by X-ray single crystal diffraction . The three-dimensional crystal packing structures of the compound are consolidated by a combination of van der Waals forces and weak directional hydrogen bonds .


Physical And Chemical Properties Analysis

Methyl 2,4,5-trimethoxybenzoate has a molecular weight of 226.22600 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the retrieved sources .

Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for Methyl 2,4,5-trimethoxybenzoate is not available, it is generally advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar chemical compounds . Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

methyl 2,4,5-trimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-13-8-6-10(15-3)9(14-2)5-7(8)11(12)16-4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQYUDLPVJWPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4,5-trimethoxybenzoate

Synthesis routes and methods

Procedure details

To 21.2 g of 2,4,5-trimethoxybenzoic acid, 30 ml of thionyl chloride were added at room temperature, followed by heating under reflux for 4 hours. The reaction mixture was thereafter distilled off under reduced pressure. To the residue so obtained, 50 ml of dichloromethane, 10 ml of methanol and 20 ml of triethylamine were added, followed by stirring under ice cooling for one hour. After the completion of the reaction, water was added to the reaction mixture, followed by extraction with chloroform. The extract was washed successively with 1N hydrochloric acid, a saturated aqueous solution of sodium bicarbonate, water and saturated saline and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, whereby a crude product was obtained. The crude product so obtained was washed with methanol, whereby 14.6 g of methyl 2,4,5-trimethoxybenzoate were obtained (yield: 65%).
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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